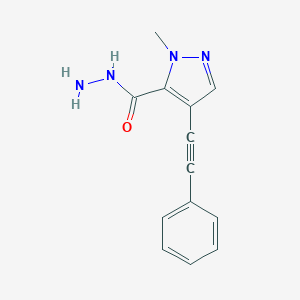
1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrazoles and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). It has also been found to exhibit antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide has various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antitumor, and neuroprotective properties. It has also been shown to modulate the immune system and regulate the production of certain cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide in lab experiments is its potential to exhibit various biochemical and physiological effects. However, one limitation of using this compound is its potential toxicity, which may affect the validity of experimental results.
Future Directions
There are several future directions for research on 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide. One area of interest is the development of novel derivatives with improved pharmacological properties. Another area of interest is the investigation of the compound's potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide is a valuable compound for scientific research due to its potential to exhibit various biochemical and physiological effects. Its mechanism of action is not fully understood, but it has been found to exhibit anti-inflammatory, antitumor, and neuroprotective properties. However, its potential toxicity is a limitation for its use in lab experiments. There are several future directions for research on this compound, including the development of novel derivatives and investigation of its potential applications in disease treatment.
Synthesis Methods
The synthesis of 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide can be achieved through several methods. One of the most common methods is the reaction of 1-methyl-4-(phenylethynyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate in the presence of a catalyst. The product obtained is a white crystalline solid with a high melting point.
Scientific Research Applications
1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a valuable compound for research in the fields of pharmacology, biochemistry, and molecular biology.
properties
CAS RN |
87612-14-4 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-methyl-4-(2-phenylethynyl)pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C13H12N4O/c1-17-12(13(18)16-14)11(9-15-17)8-7-10-5-3-2-4-6-10/h2-6,9H,14H2,1H3,(H,16,18) |
InChI Key |
KVZAOAJIRSZWFE-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)C#CC2=CC=CC=C2)C(=O)NN |
Canonical SMILES |
CN1C(=C(C=N1)C#CC2=CC=CC=C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol](/img/structure/B183273.png)
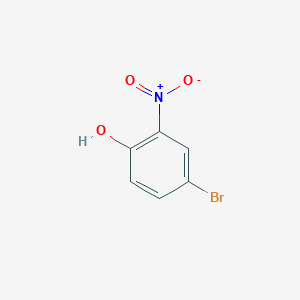

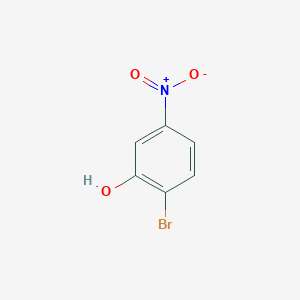
![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)

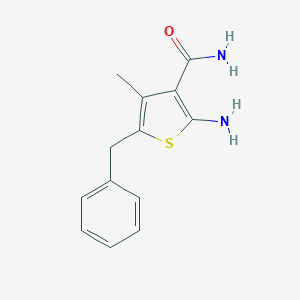

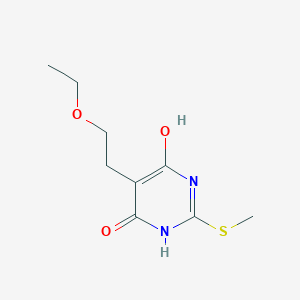
![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)
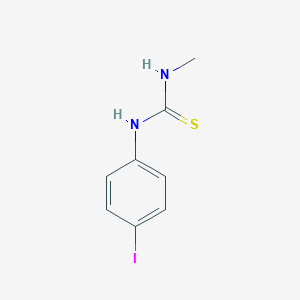

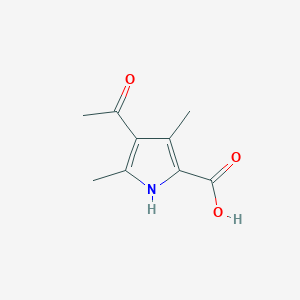
![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)